Retinol, acetate

説明

Retinyl Acetate is a naturally-occurring fatty acid ester form of retinol (vitamin A) with potential antineoplastic and chemopreventive activities. Retinyl acetate binds to and activates retinoid receptors, inducing cell differentiation and decreasing cell proliferation. This agent also inhibits carcinogen-induced neoplastic transformation in some cancer cell types and exhibits immunomodulatory properties. (NCI04)

GILRETINOL ACETATE is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 4 investigational indications.

Retinol acetate is a dietary supplement, permitted in infant formulas Retinol acetate belongs to the family of Retinoids. These are compounds that is related to vitamin A, especially retinol.

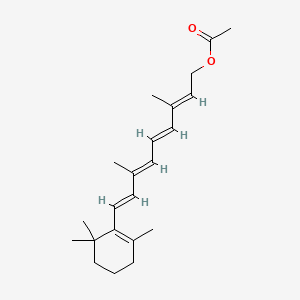

structure given in first source

Structure

3D Structure

特性

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJRVVDBSJHIZ-QHLGVNSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021240 | |

| Record name | Retinol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-47-9, 64536-04-5 | |

| Record name | Retinol, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin A acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinol, acetate, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064536045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RETINYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RETINYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RETINYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinol, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Retinyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VITAMIN A ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LE3D9D6OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Synthesis Pathways of All-Trans-Retinol Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the primary industrial synthesis pathways for all-trans-retinol acetate (B1210297), a crucial form of Vitamin A. The document outlines the core chemical reactions, experimental methodologies, and analytical techniques employed in its large-scale production, with a focus on providing actionable data and protocols for professionals in the field of drug development and chemical synthesis.

Introduction

All-trans-retinol acetate, the acetate ester of all-trans-retinol, is a more stable and commercially preferred form of Vitamin A. Its synthesis is a cornerstone of pharmaceutical and nutraceutical manufacturing. The industrial production of all-trans-retinol acetate has evolved significantly, with several key pathways being optimized for yield, stereoselectivity, and cost-effectiveness. The most prominent of these are the BASF Wittig-Horner reaction, the Rhône-Poulenc Julia-Kocienski olefination, and the Roche Grignard reaction-based synthesis. This guide will delve into the technical specifics of these core methodologies.

Key Industrial Synthesis Pathways

The industrial synthesis of all-trans-retinol acetate predominantly starts from β-ionone, which is converted into larger intermediates that are then coupled to form the C20 retinol (B82714) skeleton.

BASF Wittig-Horner Route (C15 + C5 Approach)

This widely used industrial process involves the coupling of a C15 phosphonium (B103445) salt with a C5 aldehyde acetate fragment.[1][2] The key reaction is a Wittig-Horner olefination, which is highly efficient in forming the polyene chain of Vitamin A.

Synthesis Pathway Diagram

Caption: BASF Wittig-Horner synthesis of all-trans-retinol acetate.

Experimental Protocols

Step 1: Synthesis of C15-Phosphonium Salt from Vinyl-β-ionol

-

Reaction: Vinyl-β-ionol is reacted with triphenylphosphine in the presence of sulfuric acid to yield the β-ionylideneethyltriphenylphosphonium salt (C15 salt).[3]

-

Reagents and Solvents:

-

Vinyl-β-ionol

-

Triphenylphosphine

-

Sulfuric acid (75%)

-

Solvent mixture: Methanol (60-80% by weight), water (10-20% by weight), and heptane (B126788) (10-20% by weight). A particularly preferred mixture is approximately 66.5% methanol, 16.5% water, and 17% heptane.[4]

-

-

Procedure:

-

Triphenylphosphine is dissolved in the solvent mixture at 40°C with stirring.

-

Sulfuric acid is added dropwise over 1 hour.

-

Vinyl-β-ionol is then added, maintaining the temperature between 45-55°C.

-

The reaction is typically complete within 2-20 hours.[3]

-

-

Work-up and Yield: Extractive workup results in the C15 salt with a yield of up to 99.9% (based on triphenylphosphine).[4]

Step 2: Synthesis of C5 Aldehyde Acetate (4-acetoxy-2-methyl-2-butenal)

Several routes for the synthesis of the C5 aldehyde acetate have been developed. One common method involves the following steps:[5]

-

Reaction: Isoprene is reacted with a source of positive halogen in acetic acid to form a halo-acetate intermediate. This is then reacted with dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base.[6]

-

Alternative Route:

-

Crude 1-acetoxy-4-chloro-3-methyl-2-butene (B12278502) is reacted with hexamine in water.

-

The aqueous layer is then treated with 1,2-dichloroethane (B1671644) and the pH is adjusted with 1N sulfuric acid, followed by heating.

-

The product is isolated by distillation under reduced pressure.

-

-

Yield: A yield of 69% has been reported for the distillation-purified product.

Step 3: Wittig-Horner Reaction of C15-Salt and C5-Aldehyde Acetate

-

Reaction: The C15 phosphonium salt is reacted with the C5 aldehyde acetate in an aqueous solution in the presence of a base.

-

Reagents and Conditions:

-

C15-Phosphonium Salt

-

C5 Aldehyde Acetate (4-acetoxy-2-methyl-2-butenal)

-

Base: Aqueous ammonia (B1221849) solution (approx. 12% by weight) or alkali metal carbonates.[2]

-

Solvent: Water

-

Temperature: The reaction is initiated at around 50°C and stirred for approximately 30 minutes.[4]

-

-

Procedure:

-

A solution of the C15 salt in water is heated to 50°C.

-

The aqueous ammonia solution and C5 acetate are metered in.

-

After the addition is complete, the mixture is stirred for 30 minutes.[4]

-

-

Work-up and Yield: The reaction mixture is worked up via extraction to yield all-trans-retinol acetate. Yields are reported to be in the range of 82-89%.[4]

Quantitative Data Summary for Wittig-Horner Route

| Step | Product | Starting Materials | Key Reagents | Reported Yield | Purity |

| 1 | C15-Phosphonium Salt | Vinyl-β-ionol | Triphenylphosphine, H2SO4 | up to 99.9% | >99% |

| 2 | C5 Aldehyde Acetate | 1-acetoxy-4-chloro-3-methyl-2-butene | Hexamine, H2SO4 | 69% | - |

| 3 | All-trans-retinol Acetate | C15-Phosphonium Salt, C5 Aldehyde Acetate | Aqueous Ammonia | 82-89% | - |

Rhône-Poulenc Julia-Kocienski Olefination Route (C15 + C5 Approach)

This pathway utilizes a modified Julia olefination, a powerful method for stereoselective alkene synthesis. It involves the reaction of a C15-sulfone with a C5 fragment.[1][2]

Synthesis Pathway Diagram

Caption: Rhône-Poulenc Julia-Kocienski synthesis of all-trans-retinol acetate.

Experimental Protocol Outline

A general procedure for the Julia-Kocienski olefination is as follows:[7]

-

Deprotonation of the Sulfone: The C15-sulfone is treated with a strong base, such as potassium hexamethyldisilazide (KHMDS), in an anhydrous solvent like dimethoxyethane (DME) at low temperatures (e.g., -55°C) to form the carbanion.

-

Reaction with the Electrophile: The C5-chloroacetyl is added to the sulfone carbanion solution.

-

Work-up: The reaction is quenched and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography.

Note: Detailed industrial-scale protocols with specific quantities and yields for this route are proprietary and less available in public literature.

Roche Grignard Reaction Route (C14 + C6 Approach)

The Roche synthesis involves the construction of the C20 skeleton by reacting a C14 aldehyde with a C6 organometallic reagent (Grignard reagent).[2]

Synthesis Pathway Diagram

Caption: Roche Grignard reaction-based synthesis of all-trans-retinol acetate.

Experimental Protocol Outline

-

Preparation of C14 Aldehyde: β-ionone undergoes a Darzens condensation with methyl chloroacetate (B1199739) to produce the C14 aldehyde.[2]

-

Grignard Reaction: The C14 aldehyde is reacted with a C6 Grignard reagent, such as that derived from 3-methyl-2-penten-4-yn-1-ol, to form a C20 diol.[2]

-

Partial Hydrogenation and Acetylation: The C20 diol is partially hydrogenated and then acetylated to form a monoacetate intermediate.[2]

-

Elimination and Isomerization: The monoacetate undergoes elimination and isomerization to yield all-trans-retinol acetate.[2]

Note: As with the Julia-Kocienski route, specific industrial-scale experimental details are not widely published.

Chemo-Enzymatic Synthesis of Retinyl Esters

An alternative approach involves the enzymatic esterification of all-trans-retinol. This method can be used to produce various retinyl esters, including the acetate. A two-step chemo-enzymatic process has been described for the synthesis of all-trans-retinyl palmitate, which can be adapted for the acetate.[8]

Experimental Workflow Diagram

Caption: Chemo-enzymatic synthesis of all-trans-retinyl palmitate.

Experimental Protocol for Chemo-Enzymatic Synthesis

Step 1: Hydrolysis of Retinyl Acetate to Retinol

-

Reagents: All-trans-retinol acetate, 5 M potassium hydroxide (B78521) (KOH), anhydrous ethanol.[8]

-

Procedure: For 10 g of retinyl acetate, 8 mL of 5 M KOH and 10 mL of anhydrous ethanol are used as a co-solvent. The reaction is carried out to achieve 100% hydrolysis.[8]

Step 2: Enzymatic Esterification of Retinol

-

Reagents: All-trans-retinol, acetic acid (or an activated acetyl donor), immobilized lipase (e.g., on macroporous acrylic resin AB-8), n-hexane (solvent).[8]

-

Optimized Conditions (for palmitate synthesis):

-

Solvent: n-hexane

-

Retinol concentration: 300 g/L

-

Substrate molar ratio (retinol to fatty acid): 1:1.1

-

Immobilized enzyme amount: 10 g/L

-

Temperature: 30°C[8]

-

-

Yield and Purity: Under these optimized conditions for retinyl palmitate, a 97.5% yield was achieved in a 700-L reactor. After purification, a purity of over 99% was obtained with an 88% total recovery rate.[8] Similar high yields and purities can be expected for the synthesis of retinyl acetate under optimized conditions.

Purification and Analysis

Purification by Column Chromatography

Column chromatography is a standard method for the purification of all-trans-retinol acetate from reaction mixtures and for the separation of its isomers.[9]

Experimental Protocol for Column Chromatography

-

Stationary Phase: 8% water-deactivated neutral alumina (B75360) or 4% water-deactivated silica (B1680970) gel.[9]

-

Mobile Phase: A slow gradient of diethyl ether in hexane (B92381) (e.g., 0-3%) or ethyl acetate in hexane (e.g., 0-10%).[9]

-

Procedure:

-

The crude retinyl acetate is dissolved in a minimal amount of hexane and loaded onto the column.

-

The column is eluted with the solvent gradient.

-

Fractions are collected and monitored by UV-Vis spectroscopy at 325 nm.[9]

-

Pure fractions are combined and the solvent is removed by rotary evaporation.

-

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for determining the purity and isomeric composition of all-trans-retinol acetate.

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of all-trans-retinol acetate.

Typical HPLC Conditions

| Parameter | Condition |

| Column | Reverse-phase C18 (e.g., Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm)[10] |

| Mobile Phase | Isocratic: Methanol/water 95:5 (v/v)[11] or Gradient: 11% water/89% acetonitrile/0.1% formic acid for 9 min followed by a linear gradient to 100% acetonitrile[10] |

| Flow Rate | 1 mL/min[10] |

| Detection | UV absorbance at 325 nm[10][12] |

| Internal Standard | Retinyl acetate can be used as an internal standard when analyzing for retinol and other retinyl esters.[12] |

Quantitative Data from HPLC Analysis

| Analyte | Retention Time (Isocratic) | Lower Limit of Detection |

| Retinol | ~3.2 min | 0.35 pmol |

| Retinyl Acetate | ~4.1 min | - |

| Retinyl Palmitate | ~30.9 min | 0.95 pmol |

Note: Retention times can vary depending on the specific column and conditions used.[12]

Conclusion

The industrial synthesis of all-trans-retinol acetate is a well-established field with several robust and high-yielding pathways. The BASF Wittig-Horner route is a prominent example with well-documented procedures and high efficiency. The Rhône-Poulenc Julia-Kocienski olefination and the Roche Grignard reaction routes offer alternative strategies for the construction of the Vitamin A skeleton. Furthermore, chemo-enzymatic methods present a greener alternative for the esterification step. The selection of a particular synthesis pathway depends on factors such as cost of raw materials, desired stereoselectivity, and available infrastructure. The purification and analytical methods outlined in this guide are essential for ensuring the quality and purity of the final product, which is critical for its application in the pharmaceutical and nutraceutical industries.

References

- 1. Vitamin A: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 4. EP1247794A2 - Process for the production of C5-acetate for the synthesis of vitamin A - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. WO1979000485A1 - Method of preparing e-4-acetoxy-2-methyl-2-butenal - Google Patents [patents.google.com]

- 7. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 13C2-Retinyl Acetate and Dose Preparation for Retinol Isotope Dilution Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Synthesis of 4-Acetoxy-2-methyl-2-butenal [cjph.com.cn]

An In-depth Technical Guide on the Stability and Degradation of Retinol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinol (B82714) acetate (B1210297), a widely utilized ester of vitamin A, is prized for its enhanced stability compared to retinol.[1] However, its susceptibility to degradation under various environmental stressors remains a critical consideration in the development of pharmaceutical, cosmetic, and nutraceutical products. This technical guide provides a comprehensive overview of the stability of retinol acetate, detailing its primary degradation pathways, the resulting degradation products, and the key factors that influence its stability. Furthermore, this document outlines detailed experimental protocols for conducting stability studies and quantitative analysis, and presents key kinetic and degradation data in a clear, tabular format for easy comparison. Visual diagrams of degradation pathways and experimental workflows are also provided to facilitate a deeper understanding of the processes involved.

Introduction

Retinol acetate (all-trans-retinyl acetate) is a synthetic, fat-soluble form of vitamin A, valued for its role in vision, immune function, and cellular growth.[1][2] Its esterified form offers greater resistance to oxidation than free retinol, making it a preferred ingredient in a variety of commercial formulations.[1] Despite its improved stability, retinol acetate is sensitive to environmental factors such as light, heat, and oxygen, which can lead to its degradation and a subsequent loss of potency and the formation of potentially irritating byproducts.[3][4] A thorough understanding of its degradation kinetics and the products formed is therefore essential for formulation development, shelf-life prediction, and ensuring product efficacy and safety.

Degradation Pathways and Products

The degradation of retinol acetate primarily proceeds through three main pathways: photodegradation, thermal degradation, and oxidation.

Photodegradation

Exposure to ultraviolet (UV) radiation is a major cause of retinol acetate degradation. The primary photodegradation pathway involves an ionic photodissociation mechanism.[5] Upon UV irradiation, retinol acetate can undergo isomerization and elimination reactions.

-

Isomerization: The all-trans isomer of retinol acetate can convert to its cis-isomers, with 9-cis-retinyl acetate being a prominent product.[5] This isomerization alters the molecule's shape and can impact its biological activity.

-

Formation of Anhydroretinol: A significant photodegradation product is anhydroretinol , which is formed through the elimination of the acetate group.[5] This process is initiated by the formation of a retinyl cation upon irradiation, which then undergoes intramolecular rearrangement.[5]

Thermal Degradation

Elevated temperatures can induce the degradation of retinol acetate, even in the absence of light. Thermal stress can lead to the formation of various degradation products, including isomers and products of fragmentation.[6] Studies have shown that heating retinol acetate can result in additional peaks in HPLC chromatograms, indicating the formation of multiple degradation products.[5]

Oxidative Degradation

Retinol acetate is susceptible to oxidation, particularly in the presence of oxygen, peroxides, and metal ions. The conjugated double bond system in the polyene chain is the primary site of oxidative attack. This can lead to the formation of a complex mixture of oxidation products, including aldehydes and acids, which can compromise the quality and safety of the final product.[7]

Factors Influencing Stability

Several factors can significantly impact the stability of retinol acetate:

-

Light: As discussed, UV light is a potent catalyst for degradation. Opaque and airless packaging is crucial for protecting retinol acetate-containing products.[4]

-

Temperature: Higher temperatures accelerate the rate of degradation. Therefore, storage in cool conditions is recommended.[8]

-

Oxygen: The presence of oxygen promotes oxidative degradation. Manufacturing under an inert atmosphere and the inclusion of antioxidants can mitigate this.[3]

-

pH: The stability of retinol acetate can be pH-dependent. Acidic conditions can lead to bond rearrangement and dehydration, forming anhydroretinol.

-

Solvent Polarity: The polarity of the solvent can influence the degradation pathway. For instance, photodegradation to anhydroretinol is more pronounced in polar solvents.[5]

-

Formulation Excipients: The presence of antioxidants (e.g., butylated hydroxytoluene (BHT), tocopherol), chelating agents, and the type of delivery system (e.g., encapsulation) can significantly enhance the stability of retinol acetate in formulations.[3]

Quantitative Data on Stability and Degradation

The following tables summarize key quantitative data on the degradation of retinol acetate under various conditions.

Table 1: Photodegradation Kinetics of Retinyl Acetate in Ethanol at 25°C

| Concentration (M) | Rate Constant (k, h⁻¹) | R² |

| 0.01 | 0.085 | 0.998 |

| 0.001 | 0.214 | 0.995 |

| 0.0001 | 0.876 | 0.996 |

Data from a study on the photodegradation of vitamin A derivatives under UV irradiation (340 nm, 0.10 W/m²).

Table 2: Formation of Photodegradation Products of 0.0001 M Retinyl Acetate in Ethanol

| Time (h) | 9-cis-Retinyl Acetate (% of initial all-trans-Retinyl Acetate) | Anhydroretinol (% of initial all-trans-Retinyl Acetate) |

| 1 | 17.71 | - |

| 2 | - | - |

| 4 | - | - |

| 6 | - | - |

Note: The original study presented this data graphically. The peak formation of 9-cis-RA was at 1 hour, after which its concentration decreased while anhydroretinol became the dominant product. Specific percentages for anhydroretinol over time were not provided in a tabular format in the source.

Table 3: Forced Degradation of Retinol Acetate [5]

| Stress Condition | Time | Intact Drug (%) |

| Acid (0.1N HCl) | 5 min | 47.64 |

| Base (0.1N NaOH) | 5 min | 91.00 |

| Oxidation (30% H₂O₂) | 5 min | 72.00 |

| Photo (Sunlight) | 15 min | - |

| Thermal (85°C) | 5 min | - |

Note: The percentages for photo and thermal degradation were not explicitly provided in a tabular format in the source article, but the study indicated the appearance of multiple degradation peaks.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Objective: To evaluate the stability of retinol acetate under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).

Materials:

-

Retinol acetate standard

-

0.1 N Hydrochloric acid (HCl)

-

0.1 N Sodium hydroxide (B78521) (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Amber colored volumetric flasks and vials

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of retinol acetate (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol, using amber colored glassware to protect from light.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Keep the solution at room temperature for a specified period (e.g., 5 minutes to several hours), monitoring the degradation by HPLC. Neutralize the solution with 0.1 N NaOH before injection into the HPLC.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution with 0.1 N HCl before HPLC analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at room temperature for a specified period.

-

Photolytic Degradation: Expose a solution of retinol acetate in a transparent container to direct sunlight or a photostability chamber for a defined duration. A control sample should be kept in the dark.

-

Thermal Degradation: Place a solution of retinol acetate in a thermostatically controlled oven or water bath at an elevated temperature (e.g., 85°C) for a specific time. A control sample should be stored at room temperature.

-

Analysis: Analyze all stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method.

HPLC Analysis of Retinol Acetate and Its Degradation Products

A stability-indicating HPLC method is crucial for separating and quantifying retinol acetate from its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Chromatographic Conditions (Example): [5]

-

Mobile Phase: Acetonitrile: Methanol (89:11, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 360 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of retinol acetate of known concentrations in the mobile phase.

-

Sample Preparation: Dilute the samples from the forced degradation studies to a suitable concentration with the mobile phase.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the peaks of retinol acetate and its degradation products based on their retention times. Quantify the amount of each compound by comparing the peak areas with the calibration curve generated from the standard solutions.

Visualizations

Degradation Pathways

Caption: Major degradation pathways of retinol acetate.

Experimental Workflow for Stability Testing

References

- 1. health.ec.europa.eu [health.ec.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. health.ec.europa.eu [health.ec.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. Study on stabilities of retinol esters and their thermal degradation kinetics | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of Retinol and Retinyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of retinol (B82714) (Vitamin A) and its more stable ester form, retinyl acetate (B1210297). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing experimental protocols, presenting quantitative data in a structured format, and illustrating key biological pathways.

Introduction

Retinol and its derivatives, collectively known as retinoids, are a class of fat-soluble compounds essential for various physiological processes, including vision, immune function, embryonic development, and cell differentiation.[1][2] Retinyl acetate, an ester of retinol, is often used in supplements and fortified foods due to its increased stability compared to retinol.[2][3] Accurate and robust analytical methods are therefore crucial for their quantification and characterization in various matrices, from pharmaceutical formulations to biological samples. Spectroscopic techniques offer powerful tools for this purpose, providing both qualitative and quantitative information.

Spectroscopic Methodologies

This section details the primary spectroscopic methods employed for the analysis of retinol and retinyl acetate, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of retinoids, owing to their strong absorbance in the UV region. The conjugated polyene chain in the structure of retinol and retinyl acetate is responsible for this characteristic absorption.[4]

Quantitative Data Summary

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| all-trans-Retinol | Ethanol (B145695) | 325 | 52,770 | [4] |

| all-trans-Retinol | Ethanol | 325-328 | E1%/1cm 940-975 | [5] |

| Retinyl Acetate | Ethanol | 325 | - | [2][6] |

| Retinyl Palmitate | - | 325 | - | [2][6] |

Experimental Protocol: UV-Vis Spectrophotometric Quantification of Retinol

This protocol is adapted from methodologies described for the analysis of retinol in various samples.[4]

1. Materials and Reagents:

- all-trans-Retinol standard (analytical grade)

- Absolute ethanol (spectroscopic grade)

- Sample containing retinol (e.g., cod liver oil, supplement)

- Quartz cuvettes (1.0 cm path length)

- UV-Vis spectrophotometer

2. Preparation of Standard Solutions:

- Prepare a stock solution of all-trans-retinol in absolute ethanol. For example, dissolve 22.4 mg of all-trans-retinol in 15 mL of absolute ethanol to get a concentration of approximately 3.69 mM.[4]

- Perform serial dilutions of the stock solution with absolute ethanol to create a series of standard solutions with known concentrations (e.g., 4.56 – 36.5 USP units/g).[4]

3. Preparation of Sample Solution:

- For an oil-based sample like cod liver oil, dilute a known volume (e.g., 1.0 mL) in a larger volume of absolute ethanol (e.g., 49.0 mL) to create a stock solution.[4]

- Further dilute the sample stock solution as needed to bring the absorbance within the linear range of the instrument.

4. Spectrophotometric Measurement:

- Set the spectrophotometer to scan a wavelength range of 200-500 nm.[4]

- Use absolute ethanol as a blank to zero the instrument.

- Measure the absorbance of each standard solution and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 325 nm for retinol.[4]

5. Data Analysis:

- Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

- Determine the concentration of retinol in the sample solution by interpolating its absorbance on the calibration curve.

- Account for all dilution factors to calculate the final concentration of retinol in the original sample. For complex matrices, derivative spectroscopy can be employed to resolve overlapping absorption features.[4]

Fluorescence Spectroscopy

Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis spectroscopy for the analysis of retinoids. Retinol and its esters exhibit intrinsic fluorescence, which can be utilized for their detection and quantification.

Quantitative Data Summary

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Solvent/Environment | Reference |

| Retinol | 325 | 470 | Ethanol | [5] |

| Retinol bound to RBP | - | - | pH 7.4 | [7] |

| Retinyl Esters | 325 | ~480 | Organic Solvents | [8] |

| Retinoids (general) | 342 | 476 | Hexane (B92381)/Ethyl Acetate | [9] |

Experimental Protocol: HPLC with Fluorescence Detection for Retinoids

This protocol is a generalized procedure based on methods for the simultaneous analysis of retinoids in food and biological samples.[9][10]

1. Materials and Reagents:

- Retinol, retinyl acetate, and retinyl palmitate standards

- HPLC-grade solvents (e.g., methanol (B129727), water, hexane, ethyl acetate)

- Sample for analysis (e.g., fruit juice, food extract)

- HPLC system equipped with a fluorescence detector

2. Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME):

- This is an example of a sample preparation technique for fruit juices.[10]

- To a sample of juice, add a disperser solvent (e.g., methanol) containing an extraction solvent (e.g., carbon tetrachloride).[10]

- Vortex the mixture to form a cloudy solution, then centrifuge to separate the phases.

- Collect the sedimented phase containing the extracted retinoids.

- Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

3. HPLC Conditions:

- Column: A suitable reversed-phase or normal-phase column (e.g., C18, silica).

- Mobile Phase: An isocratic or gradient mixture of solvents. For example, for normal-phase separation, a mixture of hexane and ethyl acetate (85:15, v/v) can be used.[9] For reversed-phase, a gradient of methanol and water is common.[10]

- Flow Rate: Typically 1.0 mL/min.

- Injection Volume: 20-100 µL.

4. Fluorescence Detection:

- Set the excitation and emission wavelengths specific for retinoids. A common setting is an excitation wavelength of around 342 nm and an emission wavelength of around 476 nm.[9] Time-programmed wavelength changes can be used for the simultaneous detection of other fluorescent compounds like tocopherols (B72186).[9]

5. Quantification:

- Prepare standard solutions of retinol and retinyl acetate.

- Inject the standards to obtain a calibration curve based on peak area or height.

- Inject the prepared sample and quantify the analytes using the calibration curve. For complex matrices where a matrix effect is observed, matrix-matched calibration is recommended.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of retinoids and can also be used for quantitative analysis (qNMR). ¹H NMR is particularly useful for distinguishing between retinol and its esters.

Quantitative Data Summary

| Compound | Key ¹H NMR Signal (Solvent) | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Retinol | H-15 | 4.32 | Doublet | [11] |

| Retinyl Palmitate | H-15 | 4.69 | Doublet | [11] |

Experimental Protocol: Quantitative ¹H-NMR of Retinol and Retinyl Palmitate in Tablets

This protocol is based on a method for the direct quantification of retinol and retinyl palmitate in vitamin tablets without prior saponification.[11]

1. Materials and Reagents:

- Vitamin tablets containing retinol and/or retinyl palmitate

- Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

- Internal standard (e.g., anthracene)

- NMR tubes

- NMR spectrometer

2. Sample Preparation:

- Accurately weigh a portion of the ground vitamin tablet.

- Dissolve the sample in a known volume of DMSO-d₆. Dimethylsulfoxide has been shown to be effective for extracting retinyl palmitate.[11]

- Add a known amount of the internal standard to the solution.

- Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

- Acquire the ¹H NMR spectrum of the sample.

- Ensure that the relaxation delay is sufficient for quantitative analysis.

4. Data Analysis:

- Identify the characteristic signals for retinol (doublet at δ 4.32 ppm for H-15) and retinyl palmitate (doublet at δ 4.69 ppm for H-15).[11]

- Integrate the area of the target analyte signal and the signal of the internal standard.

- Calculate the concentration of the analyte using the following formula:

- Concentration_analyte = (Integral_analyte / Integral_IS) * (Moles_IS / Moles_analyte_protons) * (MW_analyte / Volume_sample) * Purity_IS

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like High-Performance Liquid Chromatography (LC-MS), is a highly sensitive and specific method for the analysis of retinol and retinyl acetate.

Quantitative Data Summary

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Retinol | Positive ESI | 269 ([M+H-H₂O]⁺) | - | [12] |

| Retinal | Positive ESI | 285 ([M+H]⁺) | - | [12] |

| Retinyl Acetate | Positive ESI | 269 ([M+H-CH₃COOH]⁺) | - | [12] |

| Retinyl Acetate | APCI | - | 269.2 -> 92.9 | [2] |

| Retinyl Palmitate | APCI | 269 ([M+H-Palmitic Acid]⁺) | - | [13] |

Experimental Protocol: LC-MS/MS Analysis of Retinoids

This is a general protocol based on established methods for the quantitative analysis of multiple retinoids in biological samples.[14]

1. Materials and Reagents:

- Retinoid standards (retinol, retinyl acetate, etc.)

- Internal standards (e.g., deuterated retinoids like Retinol-d6)

- LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)

- Sample matrix (e.g., serum)

- LC-MS/MS system (e.g., triple quadrupole)

2. Sample Preparation:

- Protein Precipitation: For serum samples, a simple protein crash can be performed by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

- Liquid-Liquid Extraction: Alternatively, a liquid-liquid extraction can be used to isolate the retinoids.

- The supernatant is then evaporated and the residue is reconstituted in the initial mobile phase.

3. LC Conditions:

- Column: A C18 or C30 reversed-phase column is commonly used.

- Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents, often with an acid modifier like formic acid to improve ionization.

- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

4. MS/MS Conditions:

- Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

- Analysis Mode: Selected Reaction Monitoring (SRM) for quantitative analysis.

- SRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard (see table above for examples).

5. Quantification:

- Generate a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards.

- Quantify the retinoids in the samples using this calibration curve.

Biological Pathways and Experimental Workflows

Understanding the biological context of retinol and retinyl acetate is crucial for their analysis in biological systems.

Retinyl Acetate Metabolism and Retinol Signaling Pathway

Dietary retinyl acetate is hydrolyzed in the intestine to retinol.[3] Retinol is then absorbed and can be re-esterified, primarily to retinyl palmitate, for storage in the liver.[3][15] When needed, retinol is released from the liver bound to retinol-binding protein (RBP) and transported to target tissues.[3][15] In the target cell, retinol is oxidized to retinaldehyde and then to retinoic acid.[16] Retinoic acid is the active form that binds to nuclear receptors (RAR and RXR) to regulate gene transcription.[16][17][18]

References

- 1. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 3. Retinyl acetate - Wikipedia [en.wikipedia.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. health.ec.europa.eu [health.ec.europa.eu]

- 6. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nanosecond spectroscopy of retinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Noninvasive multi–photon fluorescence microscopy resolves retinol and retinal–condensation products in mouse eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of β-carotene, retinol, retinyl acetate and retinyl palmitate in enriched fruit juices using dispersive liquid-liquid microextraction coupled to liquid chromatography with fluorescence detection and atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. High-performance liquid chromatography-electrospray mass spectrometry of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.wur.nl [research.wur.nl]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Vitamin A - Wikipedia [en.wikipedia.org]

- 16. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.biologists.com [journals.biologists.com]

Retinol Acetate Solubility: A Technical Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of retinol (B82714) acetate (B1210297) in common laboratory solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work with this vital compound.

Core Data: Solubility of Retinol Acetate

Retinol acetate, the ester form of retinol (Vitamin A), is a lipophilic molecule, a characteristic that dictates its solubility profile. It is readily soluble in most organic solvents but demonstrates poor solubility in aqueous solutions.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of retinol acetate in various common laboratory solvents. It is important to note that reported values can vary between sources, potentially due to differences in experimental conditions such as temperature, purity of the solute and solvent, and the method of determination.

| Solvent | Solubility (mg/mL) | Comments | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~5 - 65 | Significant variation in reported values. Fresh, anhydrous DMSO is recommended as it is hygroscopic, and absorbed moisture can reduce solubility.[1][2] | |

| Ethanol | ~16 - 65 | Significant variation in reported values.[1][2] | |

| Absolute Ethanol | 25 | [3] | |

| Dimethylformamide (DMF) | ~5 | [1] | |

| Ethanol:PBS (1:3, pH 7.2) | ~0.3 | Illustrates the significant drop in solubility in a mixed aqueous-organic buffer system.[1] | |

| Fats and Oils | 7500 (750 g/100 mL) | This value is exceptionally high and should be treated with caution. It likely refers to specific types of oils under particular conditions.[4] |

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Source(s) |

| 2-Propanol | Very Soluble / Soluble | [5] |

| Chloroform | Very Soluble / Slightly Soluble | [5][6] |

| Diethyl Ether | Very Soluble | [5] |

| Petroleum Ether | Freely Soluble | [5] |

| Acetone | Soluble | [4] |

| Dichloromethane | Slightly Soluble | [6] |

| Ethyl Acetate | Slightly Soluble | [6] |

| Methanol | Slightly Soluble | [6] |

| Water | Practically Insoluble / Insoluble | [2][4][5] |

| Glycerol | Insoluble | [4] |

Experimental Protocols

A precise and reproducible protocol is critical for determining the solubility of retinol acetate. The following is a generalized methodology based on the principles of the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, a common approach for this type of analysis.[7][8][9][10]

Protocol: Determination of Retinol Acetate Solubility via Shake-Flask Method and HPLC Analysis

1. Materials and Reagents:

-

Retinol Acetate (high purity)

-

Selected solvents (HPLC grade)

-

Volumetric flasks

-

Orbital shaker or magnetic stirrer

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV detector

-

HPLC column (e.g., C18 reverse-phase)

-

Mobile phase (e.g., Methanol:Water 95:5 v/v)[10]

-

Amber vials to protect from light[11]

2. Preparation of Saturated Solution:

-

Add an excess amount of retinol acetate to a known volume of the selected solvent in an amber glass vial. The excess solid should be clearly visible.

-

Tightly seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

3. Sample Collection and Preparation:

-

Allow the suspension to settle for a defined period (e.g., 1 hour) at the same constant temperature.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

4. HPLC Analysis:

-

Prepare a series of standard solutions of retinol acetate of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve based on the peak area at the maximum absorbance wavelength for retinol acetate (~325 nm).[8][9]

-

Inject the diluted sample filtrate into the HPLC system under the same conditions.

-

Determine the concentration of retinol acetate in the diluted sample by comparing its peak area to the calibration curve.

5. Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the concentration determined by HPLC by the dilution factor. The result is the solubility of retinol acetate in the chosen solvent at the specified temperature.

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of retinol acetate.

Caption: A flowchart of the experimental procedure for determining retinol acetate solubility.

Retinol Metabolism Pathway

Retinol acetate is hydrolyzed in the body to retinol, which is then interconverted with other retinoids in a series of metabolic steps that are crucial for vision, immune function, and cellular differentiation.[12][13][14]

Caption: Key steps in the metabolic conversion of retinol acetate.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Retinyl acetate | 127-47-9 [chemicalbook.com]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. usbio.net [usbio.net]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]

- 9. dairyknowledge.in [dairyknowledge.in]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Retinol Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Vitamin A and Metabolites Pathway Suite [rgd.mcw.edu]

Retinol Acetate: A Technical Guide to its Properties, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of retinol (B82714) acetate (B1210297), a key synthetic derivative of vitamin A. The document details its chemical properties, analytical quantification, and its mechanism of action through the retinoid signaling pathway. Experimental protocols from seminal research are provided to offer practical insights for laboratory applications.

Core Properties of Retinol Acetate

Retinol acetate, the acetate ester of retinol, is a fat-soluble compound widely used in dietary supplements, fortified foods, and cosmetic applications due to its enhanced stability compared to retinol. Its biological activity is primarily exerted after its conversion to retinoic acid within the body.

| Property | Value | Reference |

| CAS Number | 127-47-9 | --INVALID-LINK-- |

| Molecular Formula | C₂₂H₃₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 328.49 g/mol | --INVALID-LINK-- |

The Retinoid Signaling Pathway: Mechanism of Action

Retinol acetate itself is not the primary bioactive molecule. Upon absorption, it is hydrolyzed to retinol, which is then oxidized in a two-step process to its active form, all-trans-retinoic acid (ATRA).[1][2][3] ATRA is the key ligand that modulates gene expression by binding to nuclear receptors.

The canonical retinoid signaling pathway begins with the transport of retinol into the cell. Intracellularly, retinol is reversibly oxidized to retinaldehyde, which is then irreversibly oxidized to ATRA.[2] ATRA is transported into the nucleus where it binds to the Retinoic Acid Receptor (RAR), which is heterodimerized with the Retinoid X Receptor (RXR). This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[3][4][5] This regulation of gene expression underlies the profound effects of retinoids on cellular processes such as proliferation, differentiation, and apoptosis.[4][5]

References

- 1. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin A - Wikipedia [en.wikipedia.org]

- 3. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retinoids induce stem cell differentiation via epigenetic changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retinoids induce stem cell differentiation via epigenetic changes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Retinyl Acetate: A Technical Guide

Introduction

Retinyl acetate (B1210297), the acetate ester of retinol (B82714) (Vitamin A), has a rich history deeply intertwined with the fundamental discoveries of nutritional science and synthetic organic chemistry. From its origins in the early 20th-century quest to understand "accessory food factors" to its current widespread use in pharmaceuticals, dietary supplements, and advanced skincare, the journey of retinyl acetate is a compelling narrative of scientific advancement. This technical guide provides an in-depth exploration of the discovery, research history, experimental methodologies, and biological significance of retinyl acetate for researchers, scientists, and drug development professionals.

A Century of Discovery: From Vitamin A to Synthetic Retinyl Acetate

The story of retinyl acetate begins with the discovery of Vitamin A. In the early 1900s, researchers like Frederick Gowland Hopkins identified that certain "accessory factors" in milk were essential for growth and preventing diseases like night blindness.[1] Ancient civilizations, including the Egyptians and Greeks, had intuitively used animal liver, a rich source of Vitamin A, to treat night blindness.[1]

A pivotal moment in retinoid history was the elucidation of the structure of Vitamin A by Paul Karrer in the early 1930s, a discovery that earned him the Nobel Prize in Chemistry.[2] This structural understanding paved the way for the first chemical synthesis of retinol in 1947.[3] Shortly thereafter, in 1948, the first commercial batches of the more stable ester form, retinyl acetate, were produced by Hoffmann-La Roche, marking a significant milestone in making this essential nutrient widely available.[2]

Quantitative Data on Retinyl Acetate Stability

The stability of retinoids is a critical factor in their formulation and efficacy. Retinyl acetate is known to be more stable than its parent compound, retinol, particularly against heat and oxidation.[4] However, it is susceptible to photodegradation. The following table summarizes quantitative data on the photodegradation kinetics of retinyl acetate under UV irradiation.

| Concentration (mol/L) | Degradation Rate Constant (k) (h⁻¹) | R² |

| 0.01 | 0.085 | 0.998 |

| 0.001 | 0.214 | 0.995 |

| 0.0001 | 0.876 | 0.996 |

| Data from a study on the photodegradation of retinyl acetate under UV irradiation.[5] |

Key Experimental Protocols

This section details the methodologies for the synthesis and analysis of retinyl acetate, crucial for researchers working with this compound.

Industrial Synthesis of Retinyl Acetate (BASF Method)

One of the prominent industrial methods for synthesizing retinyl acetate, developed by BASF, involves a Wittig reaction. The general workflow is as follows:

-

Preparation of the C15 Phosphonium (B103445) Salt: β-ionone is used as the starting material to synthesize the C15-triphenylphosphonium salt. This is typically achieved by reacting β-vinylionol with triphenylphosphine (B44618) in the presence of an acid.

-

Wittig Reaction: The C15 phosphonium salt is then reacted with a C5-aldehyde acetate (4-acetoxy-2-methyl-2-butenal) in a Wittig reaction to form the C20 carbon skeleton of retinyl acetate.

-

Purification: The final product is purified through crystallization and/or column chromatography to yield all-trans-retinyl acetate.

A detailed experimental protocol for a similar synthesis is outlined below:

Step 1: Synthesis of C15-Triphenylphosphonium Salt

-

Reagents: β-vinylionol, triphenylphosphine, sulfuric acid, methanol (B129727), water, heptane (B126788).

-

Procedure:

-

A solution of triphenylphosphine in a solvent mixture of methanol, water, and heptane is prepared in a reaction vessel.

-

Sulfuric acid is added dropwise to the stirred solution at a controlled temperature (e.g., 40°C).

-

β-vinylionol is then added to the reaction mixture, and the temperature is maintained at approximately 50°C until the reaction is complete.

-

The resulting C15 salt is isolated through extractive workup.[6]

-

Step 2: Wittig Reaction to form Retinyl Acetate

-

Reagents: C15-triphenylphosphonium salt, 4-acetoxy-2-methyl-2-butenal (C5 acetate), aqueous ammonia (B1221849), water.

-

Procedure:

-

The C15 salt is dissolved in water and heated to 50°C.

-

Aqueous ammonia and C5 acetate are metered into the reaction vessel.

-

The reaction mixture is stirred at the designated temperature until the reaction is complete.

-

The crude retinyl acetate is then purified.[6]

-

High-Performance Liquid Chromatography (HPLC) Analysis of Retinyl Acetate

HPLC is the standard method for the quantification of retinyl acetate in various matrices, including pharmaceutical formulations, food, and biological samples.

-

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and methanol (e.g., 89:11, v/v).[7]

-

Sample Preparation:

-

A stock solution of retinyl acetate is prepared in a suitable solvent, such as a 50:50 (v/v) mixture of ethanol (B145695) and water, in an amber volumetric flask to protect from light.[7]

-

Standard solutions are prepared by diluting the stock solution to a desired concentration range (e.g., 10-50 µg/ml).[7]

-

For biological samples, an extraction step is required. Typically, the sample is saponified with ethanolic potassium hydroxide, and the retinol is extracted with a nonpolar solvent like hexane. The solvent is then evaporated, and the residue is redissolved in the mobile phase.

-

-

Chromatographic Conditions:

Biological Significance and Signaling Pathways

Retinyl acetate itself is not biologically active. Its effects are mediated through its conversion to retinol and subsequently to the active metabolite, all-trans-retinoic acid (ATRA).

Metabolic Conversion Pathway

The metabolic journey of retinyl acetate from ingestion to cellular action is a multi-step process.

Caption: Metabolic conversion of retinyl acetate to all-trans-retinoic acid.

Retinoic Acid Signaling Pathway

Once formed, ATRA enters the nucleus and binds to nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This binding initiates a cascade of events leading to the regulation of gene expression.

Caption: The nuclear signaling pathway of all-trans-retinoic acid.

In the absence of ATRA, the RAR/RXR heterodimer is bound to specific DNA sequences called Retinoic Acid Response Elements (RAREs) and recruits co-repressor proteins, which inhibit gene transcription.[9] The binding of ATRA to RAR induces a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activator proteins.[9] This complex then initiates the transcription of target genes that are involved in cellular differentiation, proliferation, and apoptosis.[10]

Conclusion

The discovery and subsequent research into retinyl acetate have had a profound impact on human health and well-being. From its vital role in preventing Vitamin A deficiency to its application in dermatology for its anti-aging properties, retinyl acetate remains a compound of significant scientific and commercial interest. A thorough understanding of its history, chemical properties, and biological mechanisms of action is essential for the continued development of novel and effective applications for this versatile retinoid. This guide has provided a comprehensive overview of these key aspects to support the endeavors of researchers and professionals in the field.

References

- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 2. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Retinol Acetate vs. Retinol Palmitate: Which Is Better for Your Skin? | Authorised Retailers | BuyCosmetics.CY [buycosmetics.cy]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US20090043121A1 - Method for producing vitamin a acetate - Google Patents [patents.google.com]

- 7. impactfactor.org [impactfactor.org]

- 8. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 10. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Conversion of Retinyl Acetate to Retinoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoic acid, the biologically active metabolite of vitamin A, is a critical signaling molecule that orchestrates a multitude of physiological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis. The precise regulation of its endogenous synthesis from precursors like retinyl acetate (B1210297) is paramount for maintaining cellular homeostasis. This technical guide provides a comprehensive overview of the multi-step enzymatic conversion of retinyl acetate to retinoic acid. It details the key enzymes, their kinetics, subcellular locations, and regulatory mechanisms. Furthermore, this guide furnishes detailed experimental protocols for studying this pathway and presents quantitative data in a structured format to facilitate comparative analysis. Diagrams of the core signaling pathways and experimental workflows are provided to offer a clear visual representation of the processes involved.

Introduction

Vitamin A is an essential nutrient that is acquired from the diet in the form of retinyl esters, such as retinyl acetate and retinyl palmitate, or as provitamin A carotenoids.[1][2][3] Retinyl acetate, a common and stable form of vitamin A, is biologically inert and must undergo a series of enzymatic conversions to its active form, all-trans-retinoic acid (atRA). This conversion is a tightly controlled process, ensuring that the potent signaling capabilities of retinoic acid are appropriately harnessed. Dysregulation of this pathway has been implicated in various pathological conditions, highlighting its importance as a potential therapeutic target. This guide will dissect the core physiological and biochemical steps of this conversion process.

The Enzymatic Cascade: From Retinyl Acetate to Retinoic Acid

The conversion of retinyl acetate to retinoic acid is a three-step enzymatic cascade that primarily occurs within the cells of target tissues.

Step 1: Hydrolysis of Retinyl Acetate to Retinol (B82714)

The initial step involves the hydrolysis of the ester bond in retinyl acetate to release free retinol. This reaction is catalyzed by a class of enzymes known as retinyl ester hydrolases (REHs) .

-

Enzymes: Several enzymes exhibit REH activity, including carboxyl ester lipase (B570770) (CEL) in the intestine and various non-specific carboxylesterases within tissues.[2] In the liver, both neutral and acidic REH activities have been identified in the endocytic system of hepatocytes.[4]

-

Subcellular Localization: This hydrolysis occurs in various cellular compartments, including the lumen of the intestine for dietary retinyl esters and within endosomes/lysosomes of hepatocytes following the uptake of chylomicron remnants.[3][5]

-

Kinetics: The kinetic properties of these hydrolases can vary depending on the specific enzyme and substrate. For instance, purified neutral retinyl ester hydrolase (NREH) shows a Km of approximately 70 µM for retinyl palmitate.[6] Bovine retinal pigment epithelium microsomes exhibit a Vmax of 0.3 nmol/min/mg protein and a Km of 27 µM for all-trans-retinyl palmitate.[7]

Step 2: Reversible Oxidation of Retinol to Retinaldehyde

The second step is the reversible oxidation of retinol to retinaldehyde. This is considered a rate-limiting step in the synthesis of retinoic acid.[8] This reaction is catalyzed by two main families of enzymes:

-

Alcohol Dehydrogenases (ADHs): Cytosolic enzymes that can oxidize retinol. Human class IV ADH (ADH4) is particularly efficient in this conversion.[9][10]

-

Short-Chain Dehydrogenases/Reductases (SDRs): A large family of microsomal enzymes, also known as retinol dehydrogenases (RDHs). RDH10 has been identified as a physiologically crucial enzyme in this step.[8][11] SDRs are considered to play a major role due to their low Km values.[12]

-

Subcellular Localization: ADHs are primarily cytosolic, while SDRs/RDHs are typically associated with the endoplasmic reticulum and mitochondria.[13][14]

-

Kinetics: The kinetic parameters for these enzymes vary. For example, horse liver ADH has a Km of 145 µM for all-trans-retinol.[15] Human class IV σσ ADH exhibits a high catalytic efficiency (V/Km) for all-trans-retinol oxidation.[16] Human RDH13 has an apparent Km of approximately 3 µM for all-trans-retinol.[13]

Step 3: Irreversible Oxidation of Retinaldehyde to Retinoic Acid

The final and irreversible step is the oxidation of retinaldehyde to retinoic acid, catalyzed by aldehyde dehydrogenases (ALDHs) , also known as retinaldehyde dehydrogenases (RALDHs).

-

Enzymes: Several ALDH isozymes are involved, with ALDH1A1, ALDH1A2, and ALDH1A3 being the most prominent in retinoic acid synthesis.[17][18]

-

Subcellular Localization: These enzymes are predominantly found in the cytoplasm, although nuclear and perinuclear localization has also been observed.[14]

-

Kinetics: These enzymes exhibit high affinity for retinaldehyde. The Km of human cytosolic ALDH1 for retinal is approximately 0.06 µM, and the catalytic efficiency is about 600 times higher than for acetaldehyde.[19][20]

Data Presentation: Enzyme Kinetics

The following tables summarize the kinetic parameters for key enzymes involved in the conversion of retinyl acetate to retinoic acid.

| Enzyme Family/Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source Organism/System |

| Retinyl Ester Hydrolases | ||||

| Neutral REH | Retinyl palmitate | ~70 | - | - |

| Bovine RPE Microsomes | all-trans-Retinyl palmitate | 27 | 0.3 | Bovine Retinal Pigment Epithelium |

| Alcohol Dehydrogenases | ||||

| Horse Liver ADH | all-trans-Retinol | 145 | - | Horse Liver |

| Short-Chain Dehydrogenases/Reductases | ||||

| Human RDH13 | all-trans-Retinol | ~3 | ~5 nmol· min−1·mg−1 | Human |

| Aldehyde Dehydrogenases | ||||

| Human Cytosolic ALDH1 | Retinal | ~0.06 | - | Human |

| Human Liver Cytosolic ALDH1 | all-trans-Retinal | 2.2 | - | Human Liver |

| Human Liver Cytosolic ALDH1 | 9-cis-Retinal | 5.5 | - | Human Liver |

| Human Liver Cytosolic ALDH1 | 13-cis-Retinal | 4.6 | - | Human Liver |

Mandatory Visualizations

Signaling Pathway: Retinyl Acetate to Retinoic Acid Conversion

Caption: Enzymatic conversion of retinyl acetate to retinoic acid and its nuclear signaling.

Experimental Workflow: Quantification of Retinoids by HPLC

Caption: General workflow for the analysis of retinoids using HPLC.

Experimental Protocols

Cell Culture: HSC-T6 Rat Hepatic Stellate Cells

HSC-T6 cells are an immortalized rat hepatic stellate cell line and serve as a valuable in vitro model for studying retinoid metabolism.[21][22]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[23]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[23]

-

Subculturing: When confluent, cells are harvested using a 0.25% trypsin-EDTA solution.[23] Cells can be cultured for at least 10 passages without significant changes in functionality.[24]

-

Storage: For long-term storage, cells should be cryopreserved in liquid nitrogen.[24]

Enzyme Assay: Retinol Dehydrogenase (RDH) Activity

This protocol is adapted for measuring RDH activity in subcellular fractions.

-

Reaction Buffer: 250 mM HEPES, pH 8.0, 750 mM KCl, 5 mM EDTA, 10 mM dithiothreitol.[11]

-

Substrate Preparation: Prepare a stock solution of all-trans-retinol in ethanol (B145695). For the assay, disperse the required amount of retinol in the reaction buffer supplemented with equimolar delipidated bovine serum albumin by sonication.[8]

-

Assay Procedure:

-

Incubate subcellular fractions (e.g., microsomes) with 1 µM retinol in the reaction buffer.[11]

-

Add 10 mM NADP+ to initiate the reaction.[11]

-

Incubate at 37°C for 20 minutes.[11]

-

Terminate the reaction by adding methanol.

-

Extract the retinoids using hexane (B92381).

-

Analyze the production of retinaldehyde by HPLC.

-

Enzyme Assay: Retinaldehyde Dehydrogenase (RALDH) Activity

This protocol is suitable for measuring the activity of purified RALDH or in cell lysates.[25]

-

Reaction Buffer: 50 mM HEPES, 50 mM MgCl2, 5 mM DTT, pH 7.5.

-

Assay Procedure:

-

Pre-incubate the enzyme (2-200 nM) with 500 µM NAD+ in the reaction buffer for 10 minutes at 37°C.[25]

-

Initiate the reaction by adding the retinaldehyde substrate (0-100 µM).[25]

-

Monitor the rate of NADH production by measuring the increase in absorbance at 340 nm using a spectrophotometer.[25]

-

For enzymes with sub-micromolar Km values, a stopped-flow reaction analyzer can be used for more accurate measurements.[25]

-

Retinoid Extraction and Quantification by HPLC-MS

This protocol provides a general guideline for the extraction and analysis of retinoids from biological samples.

-

Sample Preparation:

-

Extraction:

-

Perform a liquid-liquid extraction of the homogenate or lysate with a non-polar solvent like hexane or by using a phase partition method with dichloromethane.[27][28]

-

Collect the organic phase.

-

Evaporate the solvent under a stream of nitrogen gas.

-

Reconstitute the dried extract in the HPLC mobile phase.

-

-

HPLC-MS Analysis:

-

Inject the reconstituted sample into an HPLC system equipped with a C18 column.

-

Use a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with a buffer) to separate the different retinoid species.

-

Detect and quantify the retinoids using a UV detector (around 340 nm for retinoic acid) or a mass spectrometer for higher sensitivity and specificity.

-

Quantify the concentration of each retinoid by comparing the peak area to a standard curve generated with known concentrations of retinoid standards.

-

Regulation of Retinoic Acid Synthesis

The synthesis of retinoic acid is tightly regulated at multiple levels to maintain appropriate intracellular concentrations.

-

Feedback Regulation: Retinoic acid itself regulates its own synthesis. It can down-regulate the expression of enzymes involved in its synthesis, such as rdh10a and aldh1a2, and up-regulate the expression of enzymes involved in its catabolism, like cyp26a1.[29]

-

Transcriptional Control: The genes encoding the enzymes of this pathway are subject to complex transcriptional regulation. For instance, the ALDH1 gene contains hormone response elements, suggesting regulation by various signaling pathways.[19][20] The expression of CYP27, another enzyme involved in retinoid metabolism, is regulated by retinoids and PPAR ligands.[30][31]

-

Subcellular Localization: The distinct subcellular localizations of the enzymes (e.g., cytosolic ADH, microsomal RDH, and cytosolic/nuclear ALDH) suggest a channeling of intermediates and a spatial organization of the metabolic pathway, which likely contributes to its regulation.[14]

Conclusion

The physiological conversion of retinyl acetate to retinoic acid is a fundamental biological process with profound implications for cellular health and disease. This in-depth technical guide has provided a detailed examination of the enzymatic steps, kinetic parameters, and regulatory networks that govern this pathway. The experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the complexities of retinoid metabolism and to leverage this knowledge for therapeutic innovation. A thorough understanding of this pathway is essential for developing novel strategies to modulate retinoic acid signaling in a variety of physiological and pathological contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms involved in the intestinal digestion and absorption of dietary vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]